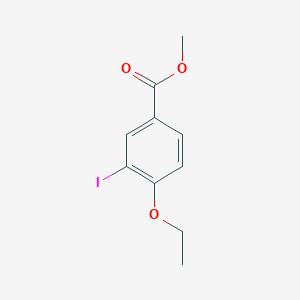

Methyl 4-ethoxy-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethoxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQIEYLCMSOXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661085 | |

| Record name | Methyl 4-ethoxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-13-0 | |

| Record name | Methyl 4-ethoxy-3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-ethoxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate (CAS No. 1131588-13-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-ethoxy-3-iodobenzoate, a key chemical intermediate in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document elucidates the compound's physicochemical properties, outlines a detailed, field-proven synthesis protocol, and explores its applications as a versatile building block in the construction of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is intended to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in their pursuit of novel therapeutics.

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design and efficient synthesis of novel molecular entities are paramount. Substituted benzoate esters, such as this compound, represent a critical class of intermediates. Their utility stems from the presence of multiple functional groups on a stable aromatic scaffold, which allows for precise and sequential chemical modifications.

The title compound, with its ethoxy, iodo, and methyl ester functionalities, is a prime example of a strategically designed building block. The electron-donating ethoxy group activates the benzene ring towards electrophilic substitution, while the bulky iodo group not only influences the electronic properties but, more importantly, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The methyl ester provides a readily modifiable position for amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities.

This guide will delve into the practical aspects of utilizing this compound, providing the necessary technical details for its synthesis and application, thereby facilitating its integration into complex synthetic workflows aimed at the discovery of new therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use and the successful execution of subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1131588-13-0 | [1] |

| Molecular Formula | C₁₀H₁₁IO₃ | - |

| Molecular Weight | 306.09 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |

Characterization Data (Predicted based on analogous structures):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the methyl ester (a singlet). The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with the carbon bearing the iodine atom showing a characteristic chemical shift), and the carbons of the ethoxy and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be observable in high-resolution mass spectrometry.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the electrophilic iodination of its precursor, Methyl 4-ethoxybenzoate. The ethoxy group at the 4-position is an ortho-, para-director and strongly activates the aromatic ring, facilitating iodination at the ortho-position (position 3).

Reaction Principle and Causality

The chosen synthetic route is an electrophilic aromatic substitution. The key to this transformation is the generation of a suitable electrophilic iodine species. A mixture of iodine and an oxidizing agent, such as periodic acid or nitric acid, is commonly employed to generate the highly electrophilic iodonium ion (I⁺) or a related species in situ. The electron-rich aromatic ring of Methyl 4-ethoxybenzoate then attacks this electrophile, leading to the substitution of a hydrogen atom with an iodine atom. The reaction is regioselective for the position ortho to the powerful activating ethoxy group.

Experimental Workflow

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethoxy-3-iodobenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional nature, featuring an iodo group, an ethoxy moiety, and a methyl ester, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis protocol, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, drawing upon established principles of organic chemistry and data from analogous compounds.

Introduction: The Strategic Value of Multifunctional Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups into molecular scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can significantly enhance a drug's potency and metabolic stability. Similarly, the introduction of an ethoxy group can modulate lipophilicity and improve oral bioavailability. The presence of an iodine atom on an aromatic ring is particularly valuable as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures.

This compound combines these key features, making it a highly attractive, yet under-explored, intermediate for the synthesis of novel bioactive molecules and functional materials. This document aims to consolidate the predicted and inferred knowledge of this compound, providing a foundational resource for researchers.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on data from structurally similar compounds such as Methyl 4-iodobenzoate, Methyl 4-ethoxybenzoate, and other related substituted benzoates.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₁IO₃ | --- |

| Molecular Weight | 306.10 g/mol | [1] |

| Appearance | White to off-white solid | Analogy to similar substituted benzoates |

| Melting Point | 75-85 °C | Interpolation between Methyl 4-iodobenzoate (~114°C) and Methyl 4-ethoxybenzoate (~26°C) |

| Boiling Point | > 300 °C (decomposes) | Extrapolation from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | General solubility of non-polar organic compounds |

| pKa (of conjugate acid) | ~2-3 | Effect of electron-withdrawing groups on the benzoic acid moiety |

Proposed Synthesis Protocol

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available Methyl 4-hydroxybenzoate. This strategy involves an initial iodination followed by an etherification reaction.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Iodination of Methyl 4-hydroxybenzoate

-

Rationale: The hydroxyl group of the starting material is an ortho-, para-director. Since the para position is blocked, iodination is expected to occur at one of the ortho positions (C3 or C5). N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for activated aromatic rings.

-

Procedure:

-

To a solution of Methyl 4-hydroxybenzoate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-hydroxy-3-iodobenzoate.

-

Step 2: Williamson Ether Synthesis

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide. The phenolic proton of Methyl 4-hydroxy-3-iodobenzoate is acidic and can be deprotonated by a mild base like potassium carbonate to form the corresponding phenoxide, which then acts as a nucleophile.

-

Procedure:

-

To a solution of Methyl 4-hydroxy-3-iodobenzoate (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents) and ethyl iodide (1.5 equivalents).

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of related structures and established principles of NMR and IR spectroscopy.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | Ar-H (H-2) |

| ~7.80 | dd | 1H | Ar-H (H-6) |

| ~6.85 | d | 1H | Ar-H (H-5) |

| ~4.10 | q | 2H | -O-CH₂ -CH₃ |

| ~3.90 | s | 3H | -COOCH₃ |

| ~1.45 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O |

| ~158 | C -OEt |

| ~138 | C -I |

| ~132 | Ar-C H |

| ~122 | Ar-C H |

| ~112 | Ar-C H |

| ~87 | Ar-C -COOCH₃ |

| ~65 | -O-C H₂-CH₃ |

| ~52 | -COOC H₃ |

| ~15 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (ester) |

Mass Spectrometry (MS)

-

Predicted M+: 306.97 (for C₁₀H₁₁IO₃)

-

Key Fragmentation Patterns: Loss of •OCH₃ (M-31), loss of •CH₂CH₃ (M-29), loss of COOCH₃ (M-59).

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its three distinct functional groups.

Reactions at the Iodo Group

The aryl-iodine bond is the most versatile handle for further functionalization. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of the iodo-substituent.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds or styrenyl derivatives.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.

Reactions at the Ester Group

The methyl ester can be manipulated through standard ester chemistry:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will yield the corresponding carboxylic acid, 4-ethoxy-3-iodobenzoic acid. This allows for subsequent amide bond formation.

-

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will afford the corresponding benzyl alcohol.

-

Transesterification: Reaction with other alcohols under acidic or basic conditions can be used to exchange the methyl group for other alkyl groups.

Reactions at the Ethoxy Group

The ethoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr, BBr₃), cleavage of the ether is possible to regenerate the phenol.

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in many biologically active compounds. The ethoxy group can act as a hydrogen bond acceptor and can enhance binding to target proteins.[2][3] The ability to systematically modify the iodo-position allows for the exploration of the chemical space around a core scaffold, a key strategy in lead optimization.

For instance, the introduction of various aryl or heteroaryl groups via Suzuki coupling could be used to probe interactions with specific pockets in a receptor binding site. The conversion of the ester to an amide would allow for the introduction of diverse substituents to further modulate solubility and cell permeability. The role of the methoxy group, and by extension the ethoxy group, in approved drugs is well-documented, often contributing to improved binding affinity and metabolic stability.[4]

Safety and Handling

Based on analogous iodo- and ethoxy-substituted aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists. Its trifunctional nature provides a platform for the strategic and controlled introduction of diverse chemical functionalities. While experimental data for this specific compound is scarce, this guide provides a solid foundation of predicted properties, a robust synthetic strategy, and an overview of its potential applications, particularly in the realm of medicinal chemistry. The methodologies and principles outlined herein should empower researchers to effectively synthesize and utilize this promising intermediate in their discovery programs.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.

- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Aryl-Nitrogen and Aryl-Oxygen Bonds. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 1051–1096.

-

Chiodi, D.; Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry2024 , 273, 116364. [Link]

- Patrick, G. L. An Introduction to Medicinal Chemistry, 6th ed.; Oxford University Press, 2017.

- Ganesan, A. The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology2008, 12 (3), 306-317.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.

-

PubChem. Methyl 4-iodobenzoate. [Link]

-

PubChem. 4-Ethoxybenzoic acid. [Link]

-

PubChem. Methyl 4-hydroxy-3-iodobenzoate. [Link]

-

Wermuth, C. G. The Practice of Medicinal Chemistry. In The Practice of Medicinal Chemistry; Wermuth, C. G., Ed.; Academic Press, 2008; pp 359-387. [Link]

-

ResearchGate. The Role of Functional Groups in Drug-Receptor Interactions. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-ethoxy-3-iodobenzoate

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for methyl 4-ethoxy-3-iodobenzoate, a valuable substituted aromatic compound with applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion of the rationale behind the chosen methodology. The synthesis is presented as a two-step sequence commencing with the readily available 4-ethoxybenzoic acid, ensuring both accessibility and reproducibility.

Introduction and Strategic Overview

This compound is an important building block in organic chemistry, primarily owing to its trifunctional nature. The presence of an ester, an ether, and an aryl iodide moiety within the same molecule allows for a diverse range of subsequent chemical transformations. The aryl iodide is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile precursor for the synthesis of more complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency, high regioselectivity, and is based on well-established and understood organic reactions. The pathway begins with the Fischer esterification of 4-ethoxybenzoic acid to yield methyl 4-ethoxybenzoate. This intermediate is then subjected to a regioselective electrophilic iodination to introduce the iodine atom at the desired position on the aromatic ring, yielding the final product.

The choice of this pathway is underpinned by the predictable directing effects of the substituents on the benzene ring. The ethoxy group is a strong activating group and an ortho, para-director, while the methyl ester is a deactivating group and a meta-director. This electronic guidance ensures that the incoming electrophilic iodine is directed to the position ortho to the ethoxy group and meta to the ester, leading to the desired 3-iodo isomer with high selectivity.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is fundamental to the successful execution of the synthesis, purification, and characterization processes.

| Property | 4-Ethoxybenzoic Acid | Methyl 4-ethoxybenzoate[1] | This compound[2] |

| CAS Number | 619-86-3 | 23676-08-6 | 1131588-13-0 |

| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ | C₁₀H₁₁IO₃ |

| Molecular Weight | 166.17 g/mol | 180.20 g/mol | 306.10 g/mol |

| Appearance | White crystalline powder | White to off-white solid | (Predicted) White to pale yellow solid |

| Melting Point | 196-198 °C | 36-38 °C | Not available |

| Solubility | Soluble in ethanol, ether; slightly soluble in hot water | Soluble in methanol, ethanol, ether; insoluble in water | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |

Synthetic Pathway and Mechanism

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below.

Caption: Overall synthetic pathway for this compound.

Step 1: Fischer Esterification of 4-Ethoxybenzoic Acid

The initial step involves the conversion of 4-ethoxybenzoic acid to its corresponding methyl ester via a Fischer-Speier esterification. This acid-catalyzed reaction with an excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

Mechanism: The mechanism of Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final methyl ester product.

Step 2: Regioselective Iodination of Methyl 4-ethoxybenzoate

The second and final step is the regioselective iodination of the electron-rich aromatic ring of methyl 4-ethoxybenzoate. This is an electrophilic aromatic substitution reaction where N-iodosuccinimide (NIS) serves as the source of the electrophilic iodine species.[3][4] The reaction is catalyzed by a catalytic amount of trifluoroacetic acid (TFA), which enhances the electrophilicity of the iodine.[3][4]

Mechanism and Regioselectivity: The ethoxy group (-OEt) is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group that directs incoming electrophiles to the meta position. In this specific substrate, the para position relative to the ethoxy group is already occupied by the ester. Therefore, the strong activating and directing effect of the ethoxy group overwhelmingly favors the substitution at one of the two equivalent ortho positions. The use of a mild iodinating agent like NIS under catalytic acidic conditions ensures a controlled and highly regioselective reaction, yielding the desired 3-iodo isomer as the major product.[3][4]

Caption: A streamlined experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Methyl 4-ethoxybenzoate (Intermediate)

Materials:

-

4-Ethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzoic acid (10.0 g, 60.2 mmol).

-

Add an excess of anhydrous methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude methyl 4-ethoxybenzoate can be purified by recrystallization from a minimal amount of hot hexane or by vacuum distillation to afford a white to off-white solid.

Synthesis of this compound (Final Product)

Materials:

-

Methyl 4-ethoxybenzoate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

10% aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 4-ethoxybenzoate (5.0 g, 27.7 mmol) in anhydrous acetonitrile (50 mL).

-

To this solution, add N-iodosuccinimide (6.8 g, 30.5 mmol, 1.1 equivalents) in one portion.

-

Add a catalytic amount of trifluoroacetic acid (0.2 mL, ~0.1 equivalents) dropwise to the stirring mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution (30 mL) to reduce any unreacted iodine.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a white to pale yellow solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl ester protons around δ 3.9 ppm, a quartet for the ethoxy methylene protons around δ 4.1 ppm, and a triplet for the ethoxy methyl protons around δ 1.4 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Specifically, a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet or a small doublet for the proton at C2. For the closely related methyl 3-iodo-4-methoxybenzoate, the aromatic signals appear at δ 8.45 (d, J = 2.1 Hz, 1H), 8.01 (dd, J = 8.6, 2.1 Hz, 1H), and 6.82 (d, J = 8.6 Hz, 1H), with the methoxy and methyl ester protons at δ 3.93 (s, 3H) and 3.88 (s, 3H) respectively. A similar pattern is anticipated for the title compound.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum is predicted to show signals for the methyl ester carbon (~δ 52 ppm), the ethoxy carbons (~δ 64 and 15 ppm), the aromatic carbons, including the carbon bearing the iodine atom at a characteristic upfield shift (~δ 85 ppm), and the carbonyl carbon of the ester (~δ 165 ppm). The corresponding signals for methyl 3-iodo-4-methoxybenzoate are observed at δ 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7, and 52.3.

-

Infrared (IR) Spectroscopy (KBr or ATR): The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group around 1720-1730 cm⁻¹. Other characteristic absorptions would include C-O stretching bands for the ester and ether functionalities in the region of 1250-1000 cm⁻¹, and C-H stretching vibrations of the aromatic ring and alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (306.10 g/mol ).

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The two-step sequence, beginning with a Fischer esterification followed by a regioselective iodination, is based on well-understood and high-yielding reactions. The experimental protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. This in-depth guide, grounded in established chemical principles and supported by relevant literature, offers a valuable resource for researchers and professionals engaged in organic synthesis and the development of novel chemical entities.

References

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. RSC Advances, 4(86), 46051-46057. [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. New Journal of Chemistry, 38(12), 5739-5743. [Link]

-

Benson, W. R., McBee, E. T., & Rand, L. (1961). N-IODOSUCCINIMIDE. Organic Syntheses, 41, 71. [Link]

-

Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2007). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. Russian Journal of Organic Chemistry, 43(9), 1281-1287. [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 21, 2026, from [Link]

-

Bergström, M., Ganji, S., Naidu Veluru, R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]

-

Sniady, A. (2006). N-iodosuccinimide (NIS). Synlett, 2006(12), 1863-1864. [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Ethyl 4-iodobenzoate. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxybenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethoxy-3-iodobenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its trifunctional nature—possessing an ester, an ether, and an aryl iodide—makes it a versatile intermediate for the construction of more complex molecular architectures. The presence of the iodine atom at a specific position on the benzene ring is of particular significance, as it provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of the structure, synthesis, and properties of this compound, providing researchers with the fundamental knowledge required for its effective utilization in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. While experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison with closely related analogs.

| Property | Value | Source |

| CAS Number | 1131588-13-0 | [Parchem, 2024][1] |

| Molecular Formula | C₁₀H₁₁IO₃ | [Parchem, 2024][1] |

| Molecular Weight | 306.10 g/mol | [Parchem, 2024][1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[2] |

| Melting Point | Not reported; likely higher than related non-iodinated or methoxy-substituted analogs. | N/A |

| Boiling Point | Not reported; expected to be elevated due to molecular weight and polarity. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents and water. | Inferred from related compounds[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate. This strategy involves an initial electrophilic iodination followed by a Williamson ether synthesis. This approach offers a high degree of regiocontrol and generally proceeds with good to excellent yields.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic route to this compound.

Step 1: Iodination of Methyl 4-hydroxybenzoate

The first step involves the regioselective iodination of Methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the methyl ester, the iodination occurs selectively at one of the ortho positions. Iodine monochloride (ICl) is an effective iodinating agent for this transformation.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve Methyl 4-hydroxybenzoate in glacial acetic acid.

-

While stirring, slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid and inorganic salts.

-

Dry the product, Methyl 4-hydroxy-3-iodobenzoate, under vacuum.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and the iodine monochloride. It is also relatively inert under the reaction conditions.

-

Iodine Monochloride (ICl): ICl is a more electrophilic and reactive iodinating agent compared to molecular iodine (I₂), leading to a more efficient reaction.

-

Heating: Providing thermal energy increases the reaction rate and helps to drive the reaction to completion in a reasonable timeframe.

-

Aqueous Workup: The precipitation of the product in water is a convenient method for initial purification, as the desired product is typically insoluble in water while the reagents and byproducts are more soluble.

Step 2: Williamson Ether Synthesis

The second step is the etherification of the phenolic hydroxyl group of Methyl 4-hydroxy-3-iodobenzoate with iodoethane. This classic S(_N)2 reaction is typically carried out in the presence of a weak base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

Experimental Protocol:

-

Dissolve Methyl 4-hydroxy-3-iodobenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

-

Add iodoethane to the reaction mixture.

-

Heat the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.

-

Potassium Carbonate (K₂CO₃): This is a mild and inexpensive base that is sufficient to deprotonate the weakly acidic phenol without causing hydrolysis of the ester group.

-

Iodoethane: Ethyl iodide is a good electrophile for the S(_N)2 reaction due to the excellent leaving group ability of the iodide ion.

-

Extractive Workup and Chromatography: These are standard procedures to isolate and purify the final product from the reaction mixture, removing any unreacted starting materials, salts, and byproducts.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and ethoxy groups.

-

Aromatic Protons: The three protons on the benzene ring will appear as a characteristic three-proton system. The proton ortho to the ester group and meta to the ethoxy group will likely be a doublet. The proton ortho to the ethoxy group and meta to the ester will be a doublet of doublets. The proton ortho to the iodine and meta to the ethoxy group will be a doublet.

-

Ethoxy Group: The methylene protons (-OCH₂CH₃) will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet, coupled to the methylene protons.

-

Methyl Ester: The methyl protons of the ester group (-COOCH₃) will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

-

Ethoxy and Methyl Ester Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretches: Absorptions corresponding to the C-O stretching of the ester and ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹).

-

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak is expected at m/z = 306, corresponding to the molecular weight of the compound.

-

Isotope Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the ethoxy group.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[4] The aryl iodide functionality is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions allow for the introduction of diverse substituents at the 3-position of the benzene ring, enabling the rapid generation of libraries of compounds for biological screening.

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motif is present in numerous biologically active compounds. Its utility lies in its ability to serve as a scaffold for the synthesis of targeted molecules in early-stage drug discovery projects.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related iodinated aromatic compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its aryl iodide group, makes it an attractive intermediate for the construction of complex molecular targets. This guide has provided a comprehensive overview of its structure, synthesis, predicted spectroscopic properties, and potential applications, offering a solid foundation for its use in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methoxybenzoate. PubChem. Retrieved from [Link]

-

Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Methyl 4-iodobenzoate | Chemical Substance Information. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Methyl 4-iodobenzoate(619-44-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 4-ethoxy-3-iodobenzoate for Pharmaceutical Research and Development

Abstract

The preformulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands as a paramount determinant of a drug's bioavailability and subsequent therapeutic efficacy. This guide provides a robust, in-depth methodology for determining the solubility of Methyl 4-ethoxy-3-iodobenzoate, a novel compound with potential therapeutic applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for generating reliable and reproducible solubility data. This document emphasizes the scientific rationale behind each experimental step, ensuring a thorough understanding of the principles governing the solubility of organic compounds in various solvent systems.

Introduction: The Significance of Solubility in Drug Development

The adage "a drug must be in solution to be absorbed" underscores the fundamental role of solubility in pharmacology. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates.

This compound, as an organic molecule, is anticipated to exhibit solubility characteristics dictated by its structural features: a benzene ring, an ester group, an ethoxy group, and an iodine atom. The interplay of these functionalities will determine its polarity and its ability to interact with various solvents. A comprehensive understanding of its solubility in aqueous and organic media is therefore indispensable for its development as a potential therapeutic agent. This guide will provide the necessary protocols to establish a detailed solubility profile of this compound.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not widely available, we can infer some of its properties and handling requirements based on structurally similar compounds such as methyl 4-iodobenzoate and ethyl 4-iodobenzoate.

Inferred Physicochemical Properties:

-

Appearance: Likely a solid, crystalline powder.[1]

-

Molecular Formula: C10H11IO3

-

Molecular Weight: 306.09 g/mol

-

Solubility: Expected to have low solubility in water and good solubility in common organic solvents.[1]

Safety and Handling: As a precautionary measure, this compound should be handled with care, assuming it may cause skin and eye irritation.[2][3][4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2][3] All handling of the solid compound should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[3]

Experimental Protocol for Solubility Determination

The following protocols are designed to determine the solubility of this compound in a range of relevant solvents. The "shake-flask" method, a gold standard for solubility determination, will be the primary technique described.

Materials and Equipment

-

This compound (solid)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Volumetric flasks and pipettes

-

Solvents:

-

Deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Factors influencing solubility.

Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents that can engage in dipole-dipole interactions. [5]The ester and ethoxy groups can act as hydrogen bond acceptors, which may enhance solubility in protic solvents. The presence of the bulky iodine atom and the overall aromatic character contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable data that is essential for the progression of this compound through the drug development pipeline. The systematic approach outlined here will enable a thorough characterization of a critical physicochemical property, thereby facilitating informed decision-making in formulation development and ensuring a solid foundation for subsequent preclinical and clinical studies.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. Retrieved from [Link]

-

TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]

-

Alfa Aesar. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

-

Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate: Synthesis, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethoxy-3-iodobenzoate is a halogenated aromatic ester that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aryl iodide, an electron-donating ethoxy group, and a methyl ester, makes it an attractive starting material for the construction of complex molecular architectures. The strategic placement of the iodine atom ortho to the ethoxy group and meta to the methyl ester allows for regioselective transformations, offering chemists precise control over the introduction of further functionalities. This guide provides a comprehensive overview of the commercial availability, synthetic routes, potential applications, and key physicochemical properties of this compound, serving as a critical resource for researchers looking to leverage this compound in their synthetic endeavors.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities and quantities to suit a range of laboratory and pilot-scale needs.

| Supplier | CAS Number | Molecular Weight | Notes |

| Parchem | 1131588-13-0 | 306.10 | Available in bulk, railcar, and barge quantities.[1] |

| BLDpharm | 1131588-13-0 | 306.10 | Offers various purities and quantities. |

| GMR Pharma | 1131588-13-0 | 306.10 | Listed as a specialty chemical. |

| Combi-Blocks | 1131588-13-0 | 306.10 | Available in research-scale quantities. |

Pricing and specific purity grades should be confirmed directly with the suppliers.

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: etherification of a pre-iodinated phenol or iodination of the pre-formed ether. Both strategies offer distinct advantages and can be tailored to specific laboratory settings and starting material availability.

Route 1: Williamson Ether Synthesis of Methyl 3-iodo-4-hydroxybenzoate

This classical and reliable method involves the O-alkylation of a phenolic precursor with an ethylating agent. The key starting material, methyl 3-iodo-4-hydroxybenzoate, is commercially available. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile attacking the electrophilic ethyl iodide.

Diagram of Williamson Ether Synthesis

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of methyl 3-iodo-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Addition of Ethylating Agent: Add ethyl iodide (EtI, 1.2-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

This protocol is based on the well-established Williamson ether synthesis and may require optimization for specific laboratory conditions.

Route 2: Electrophilic Iodination of Methyl 4-ethoxybenzoate

This approach involves the direct iodination of the commercially available methyl 4-ethoxybenzoate. The ethoxy group is an ortho-, para-director, and since the para position is blocked by the methyl ester, the iodination is directed to the ortho position (position 3). Various iodinating agents can be employed, with N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) being a common and effective choice.

Diagram of Electrophilic Iodination

Caption: Workflow for the Electrophilic Iodination of Methyl 4-ethoxybenzoate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-ethoxybenzoate (1.0 eq) in acetonitrile.

-

Addition of Reagents: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution, followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography.

Potential Applications in Research and Drug Development

While specific examples of the use of this compound in the literature are not abundant, its structural motifs are present in a variety of biologically active molecules. Aryl iodides are particularly valuable in modern organic synthesis as precursors for a wide range of cross-coupling reactions, which are cornerstones of pharmaceutical development.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide moiety of this compound is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, at the 3-position of the benzoate ring. This versatility enables the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs. For instance, the related compound, methyl 4-iodobenzoate, is a key intermediate in the synthesis of the anticancer agent pemetrexed.[2]

-

Synthesis of Heterocyclic Scaffolds: The functional groups on this compound can be manipulated to construct various heterocyclic systems, which are prevalent in many pharmaceuticals. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Subsequent intramolecular cyclization reactions can lead to the formation of benzoxazines or other fused ring systems.

-

Probing Structure-Activity Relationships (SAR): The ethoxy group at the 4-position and the potential for functionalization at the 3-position make this molecule a useful tool for probing SAR. By systematically modifying the substituent at the 3-position, medicinal chemists can investigate how changes in steric and electronic properties affect the biological activity of a lead compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1131588-13-0 |

| Molecular Formula | C₁₀H₁₁IO₃ |

| Molecular Weight | 306.10 g/mol |

| Appearance | Expected to be a solid at room temperature |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-8.2 ppm). A doublet for the proton at position 5 (ortho to the ethoxy group), a doublet of doublets for the proton at position 6 (meta to the ethoxy and ortho to the ester), and a doublet for the proton at position 2 (ortho to the ester and meta to the iodine).

-

Ethoxy Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.4 ppm (CH₃).

-

Methyl Ester Protons: A singlet around δ 3.9 ppm (OCH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbon: A signal around δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 90-160 ppm), with the carbon bearing the iodine atom appearing at a characteristically high field (around δ 90-100 ppm).

-

Ethoxy Carbons: Signals around δ 64 ppm (OCH₂) and δ 15 ppm (CH₃).

-

Methyl Ester Carbon: A signal around δ 52 ppm (OCH₃).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 306.

-

Fragmentation: Characteristic losses of •OCH₃ (m/z = 275), •COOCH₃ (m/z = 247), and the ethyl group (m/z = 277). The presence of iodine will give a characteristic isotopic pattern.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

-

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in medicinal chemistry and organic synthesis. Its well-defined substitution pattern allows for selective functionalization through a variety of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. While direct applications in marketed drugs are yet to be widely reported, its structural features are highly relevant to the construction of complex and biologically active molecules. This guide provides a foundational understanding of this valuable compound, empowering researchers to explore its utility in the development of novel chemical entities.

References

Sources

Methodological & Application

Methyl 4-ethoxy-3-iodobenzoate Suzuki coupling protocol

Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 4-ethoxy-3-iodobenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its versatility in constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This specific substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the resulting biphenyl scaffold in pharmacologically active molecules and functional materials.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the critical role of each reagent, ensuring a robust and reproducible methodology.

Introduction: The Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool for synthetic chemists.[4] The reaction facilitates the formation of a C-C single bond by coupling an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids contribute to its widespread use in academic and industrial research.[6][7]

The synthesis of substituted biphenyls is a particularly important application of this reaction, as this structural motif is a common feature in many pharmaceutical agents and advanced materials.[1][8] this compound serves as an excellent electrophilic partner in this reaction due to the high reactivity of the carbon-iodine bond.[3][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[5][11]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[4][12][13]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Boron Suzuki Coupling | Borates Today [borates.today]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Sonogashira coupling with Methyl 4-ethoxy-3-iodobenzoate

An Application Guide to the Sonogashira Coupling with Methyl 4-ethoxy-3-iodobenzoate

Introduction: The Power of Carbon-Carbon Bond Formation

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Discovered by Kenkichi Sonogashira in 1975, this reaction utilizes a dual-catalyst system of palladium and copper to couple terminal alkynes with aryl or vinyl halides.[2] Its versatility and tolerance for a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3]

This guide provides a detailed examination of the Sonogashira coupling, specifically focusing on the use of this compound as the aryl halide partner. As an aryl iodide, this substrate is highly reactive, typically allowing for mild reaction conditions such as room temperature operation.[1][4] The presence of both an electron-donating ethoxy group and an electron-withdrawing methyl ester provides a valuable scaffold for creating diverse molecular architectures, making this a relevant transformation for drug discovery and materials science professionals.

The Catalytic Heart: A Dual-Metal Mechanism

The elegance of the Sonogashira coupling lies in its synergistic interplay between two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[5] This dual system ensures the efficient activation and coupling of both the aryl halide and the terminal alkyne.

The Palladium Cycle: The Cross-Coupling Engine

-

Generation of Pd(0): The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, often represented as Pd(0)L₂.[5]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[4][5] Aryl iodides are particularly reactive in this step compared to bromides or chlorides.[1]

-

Transmetalation: The organopalladium(II) complex then receives the acetylide group from the copper acetylide species (generated in the copper cycle). This step, known as transmetalation, forms a new palladium complex containing both the aryl and alkynyl ligands and regenerates the copper catalyst.[5][6]

-

Reductive Elimination: The final step is reductive elimination, where the coupled product—the arylalkyne—is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1]

The Copper Cycle: Alkyne Activation

-

π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[5]

-

Deprotonation and Acetylide Formation: An amine base (e.g., triethylamine) deprotonates the terminal proton of the alkyne, which has been made more acidic by its coordination to the copper. This forms a crucial copper acetylide intermediate.[7][8] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

The base plays the dual role of deprotonating the alkyne and neutralizing the hydrogen halide (HI) that is formed as a byproduct during the reaction.[1][7]

Protocol: Sonogashira Coupling of this compound

This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Phenylacetylene (1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide [CuI] (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Reaction Vessel: Flame-dried Schlenk flask with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add this compound (e.g., 320 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 4 mg, 0.02 mmol, 2 mol%).

-

-

Reagent Addition:

-

Evacuate and backfill the flask with the inert atmosphere three times to ensure anaerobic conditions.[9]

-

Add anhydrous, degassed THF (e.g., 10 mL) via syringe, followed by triethylamine (e.g., 0.42 mL, 3.0 mmol). Stir the mixture until the solids are mostly dissolved.

-

Slowly add phenylacetylene (e.g., 0.13 mL, 1.2 mmol) to the stirring mixture via syringe.

-

-

Reaction Execution and Monitoring:

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[4][10]

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the starting aryl iodide spot indicates reaction completion.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short plug of Celite® to remove the palladium and copper catalysts, washing the pad with additional ethyl acetate.[4]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[11]

-

Use a gradient of ethyl acetate in hexane as the eluent to isolate the pure product, methyl 4-ethoxy-3-(phenylethynyl)benzoate.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

-

Key Reaction Parameters & Troubleshooting

Optimizing a Sonogashira coupling often involves tuning several parameters. The table below provides a general guide for coupling with aryl iodides.

| Parameter | Typical Range/Condition | Rationale & Considerations |

| Aryl Halide | Aryl Iodide | Most reactive halide, allowing for mild conditions (RT). Reactivity: I > OTf > Br >> Cl.[1][4] |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.5 - 5 mol% loading is common. Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[5] |

| Cu(I) Co-catalyst | CuI | 0.5 - 5 mol% loading. Essential for the classic mechanism. Copper-free protocols exist but may require different conditions.[12] |

| Base | Et₃N, DIPA, Piperidine | Amine bases are common. Must be sufficient to deprotonate the alkyne and neutralize HX byproduct.[1][7] |

| Solvent | THF, DMF, Toluene, Amine | Must solubilize all components. The amine base can sometimes serve as the solvent.[1][13] |

| Temperature | Room Temperature to 65 °C | Aryl iodides often react efficiently at room temperature. Less reactive halides may require heating.[1][14] |

Common Issues & Solutions

-

Alkyne Homocoupling (Glaser Coupling): The primary side reaction is the oxidative dimerization of the terminal alkyne to form a diyne.[15]

-

Cause: Often occurs in the presence of oxygen.

-

Solution: Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions by using degassed solvents and maintaining a positive pressure of an inert gas.[9]

-

-

Low Yield:

-

Cause: Inactive catalyst, insufficient base, or steric hindrance.

-

Solution: Use fresh, high-purity catalysts. Ensure the base is anhydrous and in sufficient excess. For sterically hindered substrates, heating or using a more active ligand may be necessary.[16]

-

Safety Considerations

-

Catalysts: Palladium and copper compounds are toxic and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Solvents: Organic solvents like THF, DMF, and triethylamine are flammable and/or toxic. Avoid inhalation and skin contact.

-

Inert Gas: Handle compressed gas cylinders according to safety regulations.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Talebi, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

-

Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). Retrieved from [Link]

-

Sonogashira cross-coupling reaction - YouTube. (2020). Retrieved from [Link]

-

Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved from [Link]

-

Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Retrieved from [Link]

-

Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

-